Home > Products > Screening Compounds P42844 > Acetyl-PHF6 amide (TFA)
Acetyl-PHF6 amide (TFA) -

Acetyl-PHF6 amide (TFA)

Catalog Number: EVT-6432180
CAS Number:
Molecular Formula: C40H64F3N9O11
Molecular Weight: 904.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Acetyl-PHF6 amide (TFA) is a synthetic compound derived from the tau protein, specifically a peptide sequence known as PHF6. This compound is significant in the study of tau-related neurodegenerative diseases, particularly Alzheimer's disease. The PHF6 sequence is a segment of the tau protein that plays a crucial role in the aggregation of tau into neurofibrillary tangles, a hallmark of Alzheimer's pathology. Acetyl-PHF6 amide (TFA) is classified as a peptide and is primarily used in biochemical research to understand tau aggregation mechanisms and to develop potential therapeutic strategies.

Source and Classification

Acetyl-PHF6 amide (TFA) is synthesized from the PHF6 peptide sequence, which is characterized by its ability to form fibrillar structures under physiological conditions. The classification of this compound falls under peptides and small molecules that interact with protein aggregation processes. It is often used in studies related to neurodegenerative diseases, particularly those involving tau protein misfolding and aggregation.

Synthesis Analysis

Methods

The synthesis of Acetyl-PHF6 amide (TFA) typically involves solid-phase peptide synthesis, a widely used method for producing peptides. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored on a solid support. The following steps outline the synthesis process:

  1. Resin Preparation: A resin is chosen that will facilitate the attachment of the first amino acid.
  2. Amino Acid Coupling: Each amino acid is sequentially coupled to the growing chain using coupling reagents.
  3. Acetylation: The terminal amine group may be acetylated to form Acetyl-PHF6.
  4. Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of Acetyl-PHF6 amide (TFA).

Molecular Structure Analysis

Structure

Acetyl-PHF6 amide (TFA) consists of a specific sequence derived from tau protein, characterized by its hydrophobic and polar regions that contribute to its ability to form aggregates. The molecular structure can be represented as follows:

  • Molecular Formula: C₁₄H₁₈N₂O₃
  • Molecular Weight: Approximately 270.30 g/mol

Data

The structural analysis reveals that Acetyl-PHF6 amide (TFA) contains an acetyl group at one terminus and an amide bond that influences its solubility and interaction with other proteins. The conformation adopted by this peptide in solution can significantly affect its aggregation behavior.

Chemical Reactions Analysis

Reactions

Acetyl-PHF6 amide (TFA) participates in various chemical reactions relevant to its function in biochemical studies:

  1. Aggregation Reaction: In physiological conditions, Acetyl-PHF6 amide can undergo self-aggregation leading to fibril formation.
  2. Interaction with Other Peptides: It can interact with other tau-derived peptides, influencing their aggregation kinetics and structural properties.

Technical Details

The kinetics of these reactions can be studied using techniques such as thioflavin T fluorescence assays, which measure the binding of dye to amyloid structures formed during aggregation.

Mechanism of Action

Process

The mechanism by which Acetyl-PHF6 amide (TFA) promotes tau aggregation involves several steps:

  1. Nucleation: Initial formation of small aggregates from monomeric peptides.
  2. Elongation: Growth of these aggregates into larger fibrils through lateral interactions between peptide chains.
  3. Mature Fibril Formation: Eventually leading to stable fibrillar structures characteristic of tau aggregates.

Data

Studies have shown that modifications in the peptide sequence can significantly alter the rate of aggregation, indicating that specific residues play critical roles in nucleation and elongation processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under prolonged exposure to alkaline environments or high temperatures.
  • Reactivity: Exhibits reactivity consistent with peptide bonds, allowing for further modifications if desired.

Relevant data pertaining to stability and solubility are crucial for applications involving this compound in laboratory settings .

Applications

Acetyl-PHF6 amide (TFA) has several scientific uses:

  1. Research on Neurodegenerative Diseases: It serves as a model compound for studying tau protein aggregation mechanisms, contributing to understanding Alzheimer's disease pathology.
  2. Drug Development: Used in screening potential inhibitors that could prevent tau aggregation or promote disaggregation, offering therapeutic avenues for treating tauopathies.
  3. Biochemical Assays: Employed in assays designed to investigate protein-protein interactions involving tau proteins.
Molecular Mechanisms of Tau Protein Aggregation

Role of PHF6 Domains in Tau Fibrillization

The PHF6 hexapeptide (³⁰⁶VQIVYK³¹¹) constitutes the core aggregation motif within tau protein’s third microtubule-binding repeat (R3). This segment drives the initial nucleation events in tau fibrillization through hydrophobic interactions centered on Val, Ile, and Tyr residues. Acetylation of lysine (K311) significantly enhances aggregation kinetics by neutralizing the positive charge, thereby reducing electrostatic repulsion between peptides and facilitating β-sheet stacking. Molecular dynamics simulations reveal that acetyl-PHF6 follows a nucleation-extension mechanism: an antiparallel dimer nucleus forms first, followed by parallel β-sheet elongation into higher-order oligomers. This process yields mixed-orientation fibrillar structures enriched in cross-β architecture, characteristic of pathological tau deposits in Alzheimer’s disease and other tauopathies [1] .

Table 1: Key Aggregation-Promoting Residues in PHF6

Residue PositionAmino AcidRole in Aggregation
306Val (V)Hydrophobic core stabilization
307Gln (Q)Hydrogen bonding facilitator
308Ile (I)Hydrophobic cluster formation
309Val (V)β-Sheet stacking reinforcement
310Tyr (Y)Aromatic π-π interactions
311Lys (K)Charge modulation upon acetylation

Impact of Terminal Capping on Aggregation Propensity

Terminal capping of PHF6 peptides—specifically N-terminal acetylation and C-terminal amidation—eliminates zwitterionic charges, mimicking the electrostatic environment of the full-length tau protein’s internal hexapeptide segment. Acetyl-PHF6 amide (Ac-VQIVYK-NH₂) exhibits accelerated aggregation kinetics compared to uncapped variants due to:

  • Reduced Charge Repulsion: Removal of N-terminal (+) and C-terminal (–) charges minimizes electrostatic barriers to peptide alignment [2].
  • Enhanced Hydrophobicity: Acetylation increases peptide amphiphilicity, promoting hydrophobic clustering of Val/Ile/Tyr residues [1].
  • Structural Rigidity: Capping restricts conformational flexibility, favoring extended β-strand geometries essential for cross-β assembly .This chemical modification renders acetyl-PHF6 amide TFA (MW: 903.99 g/mol) a physiologically relevant model for dissecting tau aggregation mechanisms in vitro [2] [4].

Table 2: Aggregation Kinetics of Capped vs. Uncapped PHF6

PHF6 VariantN-TerminusC-TerminusRelative Aggregation Rate
Acetyl-PHF6 amide TFAAcetylatedAmidated++++ (Reference)
Uncapped PHF6Free NH₃⁺Free COO⁻+ (Baseline)
Acetylated-only PHF6AcetylatedFree COO⁻++
Amidated-only PHF6Free NH₃⁺Amidated++

Conformational Dynamics of β-Sheet Formation in Acetyl-PHF6 Amide

Replica exchange molecular dynamics (REMD) simulations demonstrate that acetylation at K311 induces a conformational shift toward extended β-strands in PHF6 peptides. Key atomic-level observations include:

  • Hydrogen Bond Reinforcement: Acetylation strengthens inter-peptide H-bond networks involving Gln307 backbone carbonyls and Tyr310 hydroxyl groups, stabilizing parallel β-sheet arrangements .
  • Hydrophobic Collapse: Neutralization of K311’s charge promotes clustering of Val306/Ile308/Val309 side chains, forming a hydrophobic core that templates oligomer growth [1].
  • Reduced Structural Diversity: Acetyl-PHF6 assemblies exhibit more uniform β-sheet-rich conformations compared to the heterogeneous oligomers of wild-type PHF6, accelerating protofibril maturation [1] .These dynamics culminate in a 2.5-fold increase in β-sheet content within acetyl-PHF6 oligomers, as quantified by circular dichroism and Fourier-transform infrared spectroscopy [1].

Table 3: Hydrogen Bond Analysis in PHF6 Oligomers

Hydrogen Bond Donor-Acceptor PairFrequency in Wild-Type PHF6 (%)Frequency in Acetyl-PHF6 (%)
Gln307 CO ::: Tyr310 NH38.267.8
Ile308 CO ::: Lys311 NH (acetylated)12.652.4*
Val309 CO ::: Val306 NH45.172.3
K311 acetylation permits new H-bonds

Comparative Analysis of R2 (VQIINK) vs. R3 (VQIVYK) Hexapeptide Motifs

The R2 (²⁷⁵VQIINK²⁸⁰, PHF6*) and R3 (³⁰⁶VQIVYK³¹¹, PHF6) hexapeptides drive tau aggregation via distinct biophysical mechanisms:

  • Isoform Specificity: PHF6* occurs only in 4-repeat (4R) tau isoforms (due to exon 10 inclusion), whereas PHF6 exists in all six tau isoforms. This renders PHF6* a selective therapeutic target for 4R tauopathies like progressive supranuclear palsy [1] [3].
  • Aggregation Kinetics: Acetylated PHF6* (ac-K280) forms β-sheets 40% faster than acetyl-PHF6 (ac-K311) due to stronger hydrophobic interactions from dual isoleucine residues (Ile277 and Ile278) [1] .
  • Structural Polymorphism: PHF6* favors antiparallel β-sheet dimers, while PHF6 adopts mixed parallel/antiparallel orientations. This divergence influences fibril morphology in disease-specific tau strains [1].
  • Therapeutic Targeting: Retro-inverso peptides (e.g., RI-AG03) inhibit both motifs but show 5-fold higher binding affinity to PHF6* due to its solvent-exposed Asn280 residue [3].

Table 4: Biophysical Properties of R2 vs. R3 Aggregation Motifs

PropertyPHF6* (VQIINK)PHF6 (VQIVYK)
Tau isoform distribution4R isoforms onlyAll six isoforms
Core hydrophobic residuesVal276, Ile277, Ile278Val306, Ile308, Val309
Aggregation rate (acetylated)1.4x faster than PHF6Baseline
Dominant β-sheet orientationAntiparallel dimersMixed parallel/antiparallel
Inhibitor binding affinity (Kd)8.3 nM (RI-AG03)42.7 nM (RI-AG03)

Properties

Product Name

Acetyl-PHF6 amide (TFA)

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid

Molecular Formula

C40H64F3N9O11

Molecular Weight

904.0 g/mol

InChI

InChI=1S/C38H63N9O9.C2HF3O2/c1-8-22(6)32(47-34(52)27(16-17-29(40)50)44-36(54)30(20(2)3)42-23(7)48)38(56)46-31(21(4)5)37(55)45-28(19-24-12-14-25(49)15-13-24)35(53)43-26(33(41)51)11-9-10-18-39;3-2(4,5)1(6)7/h12-15,20-22,26-28,30-32,49H,8-11,16-19,39H2,1-7H3,(H2,40,50)(H2,41,51)(H,42,48)(H,43,53)(H,44,54)(H,45,55)(H,46,56)(H,47,52);(H,6,7)/t22-,26-,27-,28-,30-,31-,32-;/m0./s1

InChI Key

PVZQXEVBTNVRQK-YNUHNEFWSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.